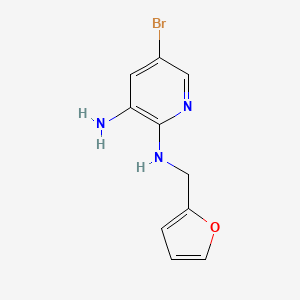

5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-7-4-9(12)10(13-5-7)14-6-8-2-1-3-15-8/h1-5H,6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHYENZMGYTOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed map of the atomic connectivity and chemical environment within 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to provide key information about the number and types of protons present. The aromatic region would likely display signals corresponding to the protons on the pyridine (B92270) and furan (B31954) rings. The protons on the pyridine ring, influenced by the bromine and amine substituents, would appear as distinct doublets or singlets. The furan ring protons would also exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) bridge protons (CH₂) connecting the furan and pyridine moieties would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence. The amine protons (NH and NH₂) are expected to present as broad singlets, with chemical shifts that can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for each carbon atom in the pyridine and furan rings, with their chemical shifts influenced by the attached functional groups. The upfield region of the spectrum would feature the signal for the methylene carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H4 | 7.8 - 8.2 | 140 - 145 |

| Pyridine-H6 | 7.2 - 7.6 | 148 - 152 |

| Furan-H3 | 6.3 - 6.5 | 110 - 112 |

| Furan-H4 | 6.2 - 6.4 | 107 - 109 |

| Furan-H5 | 7.3 - 7.5 | 142 - 144 |

| Methylene-CH₂ | 4.5 - 4.8 | 40 - 45 |

| Amine-NH₂ | 4.0 - 5.0 (broad) | - |

| Amine-NH | 5.5 - 6.5 (broad) | - |

| Pyridine-C2 | - | 155 - 160 |

| Pyridine-C3 | - | 120 - 125 |

| Pyridine-C5 | - | 115 - 120 |

| Furan-C2 | - | 150 - 155 |

Note: This data is hypothetical and serves for illustrative purposes only, as experimental data for this specific compound is not publicly available.

¹⁵N NMR Spectroscopy for Nitrogen Environments

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms. For this compound, distinct signals would be expected for the pyridine ring nitrogen and the two amine nitrogens, reflecting their different chemical environments.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amines would likely appear as distinct peaks in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings and the methylene group would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and furan rings would generate a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would be expected in the 1250-1350 cm⁻¹ range, and the C-Br stretching vibration would likely appear at lower wavenumbers, typically below 700 cm⁻¹.

Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amines) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O-C Stretch (Furan) | 1000 - 1300 |

| C-Br Stretch | < 700 |

Note: This data is predictive and based on characteristic functional group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the accurate determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally confirmed. For this compound (C₁₀H₁₀BrN₃O), HRMS would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The experimentally measured accurate mass would be compared to the calculated theoretical mass to confirm the molecular formula.

Electronic Spectroscopy: UV-Visible Absorption Analysis

The electronic absorption spectrum of this compound is predicted to be characterized by absorptions in the UV-visible region arising from π→π* and n→π* electronic transitions within its aromatic and heterocyclic rings. The chromophores present in the molecule, namely the brominated pyridine and the furan rings, will dominate the spectrum.

The pyridine and furan moieties contain π-electron systems that give rise to intense absorption bands. For substituted pyridine derivatives, transitions are typically observed in the 200–400 nm range. core.ac.uk For example, a related compound, 5-bromo-2-ethoxyphenylboronic acid, exhibits UV-Vis absorption in this spectral region when analyzed in ethanol (B145695) and water. core.ac.uk The electronic transitions are influenced by the solvent polarity and the specific substituents on the aromatic rings.

The spectrum of this compound is expected to display multiple bands. High-energy transitions corresponding to the π→π* transitions of the furan and pyridine rings would likely appear in the shorter wavelength region of the UV spectrum. The presence of amino groups (-NH2 and -NH-) and the bromine atom as substituents on the pyridine ring can cause a bathochromic (red) shift of these absorption bands due to their electron-donating and auxochromic effects. The n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, are expected to appear as weaker bands at longer wavelengths.

Table 1: Expected UV-Visible Absorption Maxima for this compound and Related Compounds

| Compound/Moiety | Expected λmax (nm) | Transition Type | Reference/Basis |

| Pyridine | ~250-270 | π→π | General Spectroscopic Data |

| Furan | ~200-220 | π→π | General Spectroscopic Data |

| Substituted Furo[2,3-b]pyridines | ~280-385 | π→π* and Intramolecular H-bonding | researchgate.net |

| 5-bromo-2-ethoxyphenylboronic acid | 200-400 | Not specified | core.ac.uk |

Note: The data in this table is illustrative and based on structurally similar compounds. Specific experimental values for this compound are not available in the cited literature.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature. For this compound, a TGA thermogram would be expected to show a stable region at lower temperatures, followed by one or more decomposition steps at elevated temperatures.

While no specific TGA data for this compound has been reported, the thermal stability of related heterocyclic structures suggests that decomposition would likely commence above 200°C. The decomposition profile would depend on the strength of the chemical bonds within the molecule. The initial weight loss could correspond to the cleavage of the weaker bonds, such as the C-N bond linking the furan-2-ylmethyl group to the pyridine ring, or the C-Br bond. Subsequent decomposition at higher temperatures would involve the breakdown of the more stable pyridine and furan rings. The final residual mass at the end of the analysis would depend on the experimental conditions, such as the atmosphere (inert or oxidative). In an inert atmosphere, a carbonaceous residue might be expected.

For context, polyimides synthesized from furan-based diamines have demonstrated excellent thermal stability, though this is a property of the polymer rather than the monomeric diamine itself. nih.gov

Table 2: Predicted Thermal Decomposition Stages for this compound

| Temperature Range (°C) | Predicted Event | Expected Mass Loss (%) |

| < 200 | Stable | Negligible |

| 200 - 400 | Loss of substituent groups (e.g., furan-2-ylmethyl, bromo) | Significant |

| > 400 | Decomposition of heterocyclic rings | Further significant loss |

Note: This table is predictive and not based on experimental data for the title compound.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Derivatives

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and therefore would not produce an ESR signal. However, ESR spectroscopy would be a powerful tool for studying its paramagnetic derivatives, such as radical cations or metal complexes.

If the compound were to form a radical cation (e.g., through oxidation), the unpaired electron would be delocalized across the π-system of the molecule. The resulting ESR spectrum would exhibit a hyperfine structure due to the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily ¹H, ¹⁴N, and potentially the bromine isotopes (⁷⁹Br and ⁸¹Br). The splitting pattern and coupling constants would provide detailed information about the spin density distribution and the molecular orbital occupied by the unpaired electron.

Furthermore, the diamine nature of this ligand makes it a suitable candidate for forming complexes with transition metal ions, many of which are paramagnetic. For instance, complexes with Cu(II) or Mn(II) would be ESR-active. The ESR spectra of such complexes would provide valuable insights into the coordination geometry around the metal ion, the nature of the metal-ligand bonding, and the electronic ground state of the metal center. researchgate.net The g-values and hyperfine coupling constants obtained from the spectrum are characteristic of the metal ion and its environment. For example, the g|| value in Cu(II) complexes can help distinguish between ionic and covalent character in the metal-ligand bonds. researchgate.net

Table 3: Potential Applications of ESR Spectroscopy to Paramagnetic Derivatives

| Paramagnetic Derivative | Information Obtainable from ESR |

| Radical Cation | Spin density distribution, identification of the singly occupied molecular orbital (SOMO). |

| Metal Complex (e.g., with Cu(II)) | Coordination geometry, nature of metal-ligand bonding (covalency), electronic ground state of the metal ion. |

Note: This table outlines potential ESR studies, as no experimental ESR data for derivatives of the title compound are currently available.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. Such calculations for 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine would provide fundamental insights into its stability and reactivity. For similar pyridine (B92270) derivatives, calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to ensure accuracy. nih.gov

Optimized Molecular Structures and Vibrational Frequencies

A crucial first step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. This process yields the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or rocking of atomic bonds. While experimental spectroscopic data for this compound is not available in the searched literature, theoretical calculations would allow for the assignment of characteristic vibrations, such as C-H, N-H, C-N, C-O, and C-Br stretching and deformation modes. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Characterization

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energies of the HOMO and LUMO and the distribution of these orbitals across the molecule are critical. For a molecule like this compound, FMO analysis would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance during a chemical reaction. For example, in similar aromatic amines, the HOMO is often localized on the pyridine ring and amino groups, while the LUMO distribution depends on the specific substituents. researchgate.net

Global and Local Reactivity Descriptors (e.g., ΔEgap, Chemical Hardness, Electrophilicity Index, Fukui Functions)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.com

Energy Gap (ΔEgap): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govmdpi.com

Chemical Hardness (η): Defined as half the energy gap (η ≈ ΔE/2), hardness measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large energy gap, while a "soft" molecule has a small one. irjweb.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness and is useful for predicting how strongly a molecule will react as an electrophile. irjweb.com

Local reactivity can be assessed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes only, as specific calculated values for the target compound are not available.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to ionization potential |

| LUMO Energy (ELUMO) | - | Relates to electron affinity |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic density of a molecule, which is useful for identifying sites for electrophilic and nucleophilic attack. The map displays different colors on the molecule's surface to represent the electrostatic potential. nih.gov

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like nitrogen and oxygen) and are susceptible to electrophilic attack.

Blue regions indicate positive potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms attached to heteroatoms) and are prone to nucleophilic attack.

Green regions represent neutral or weakly interacting areas.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and diamine groups, as well as the oxygen atom of the furan (B31954) ring, highlighting these as primary sites for electrophilic interaction.

Mulliken Atomic Charge and Natural Bond Orbital (NBO) Analysis

Both Mulliken and Natural Bond Orbital (NBO) analyses are used to determine the partial atomic charges on each atom in a molecule, providing a quantitative picture of electron distribution. researchgate.net While Mulliken charges are computationally simple, they are known to be highly dependent on the basis set used. stackexchange.com

NBO analysis is generally considered more robust. stackexchange.com It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method not only provides atomic charges but also offers detailed insights into charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals within the molecule. These interactions are quantified by second-order perturbation theory, where higher energy values indicate stronger stabilization. researchgate.net

Table 2: Atomic Charge Analysis Methods (Illustrative) This table is for illustrative purposes only, as specific calculated values for the target compound are not available.

| Method | Description | Key Outputs |

|---|---|---|

| Mulliken Population Analysis | Partitions orbital overlap equally between atoms. | Partial atomic charges. |

| Natural Bond Orbital (NBO) Analysis | Localizes orbitals into bonds and lone pairs. | Natural atomic charges, orbital occupancies, stabilization energies from hyperconjugation. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule. nih.govnih.gov

ELF: This function maps regions of high electron localization, which are characteristic of covalent bonds, lone pairs, and atomic cores. The ELF value ranges from 0 to 1, where values close to 1 indicate highly localized electron pairs.

LOL: Similar to ELF, the LOL also visualizes areas of high electron localization but often provides a clearer distinction between bonding and non-bonding regions.

For this compound, ELF and LOL analyses would visually confirm the locations of covalent bonds (e.g., C-C, C-N, C-H) and the lone pairs on the nitrogen and oxygen atoms, offering a deeper understanding of the molecule's chemical bonding. nih.gov

Lack of Publicly Available Research Prevents In-Depth Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific computational and theoretical investigations for the compound this compound, as requested by the specified article outline.

The inquiry sought to generate a detailed article covering a range of advanced computational analyses for this specific molecule, including:

Theoretical Prediction of Spectroscopic Parameters: No studies were found that calculated the NMR chemical shifts or IR frequencies for this compound.

Molecular Dynamics (MD) Simulations: A search for MD simulations to analyze the conformational landscape and intermolecular interactions of the molecule yielded no results.

Higher-Level Ab Initio Calculations: There is no evidence of higher-level calculations, such as MP2 or CAM-B3LYP, being performed to achieve enhanced accuracy for this compound's properties.

Quantum Theory of Atoms in Molecules (QTAIM): An analysis of the chemical bonding using QTAIM has not been published for this compound.

Tautomerism and Isomerism Studies: Computational investigations into the tautomers and isomers of the diamine core for this specific molecule are not available in the reviewed literature.

Nonlinear Optical (NLO) Properties: No studies concerning the investigation of the nonlinear optical properties of this compound were located.

While general computational methodologies and studies on related, but structurally distinct, pyridine and furan derivatives exist, the strict requirement to focus solely on "this compound" cannot be met. The creation of the requested article with scientifically accurate, detailed research findings and data tables is not possible without published data from dedicated computational studies on this specific molecule.

Therefore, the content for the outlined sections and subsections cannot be generated at this time.

Reaction Mechanisms and Advanced Reactivity Studies

Mechanism of N-Alkylation/Arylation on Diaminopyridines

The N-alkylation of diaminopyridines, including the parent structure of the title compound, proceeds via a nucleophilic aliphatic substitution mechanism. The exocyclic amine nitrogens act as nucleophiles, attacking an electrophilic carbon atom of an alkyl halide or a similar alkylating agent. However, this reaction is often complicated by issues of selectivity. wikipedia.org

A primary challenge in the alkylation of amines is the potential for overalkylation. masterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com In the context of a diaminopyridine, there are three nitrogen atoms that can potentially be alkylated: the two exocyclic amines and the endocyclic pyridine (B92270) nitrogen. Direct alkylation with alkyl halides often leads preferentially to the formation of a pyridinium (B92312) salt, as the pyridine nitrogen can be more nucleophilic than the arylamino groups. nih.gov

To achieve selective mono-alkylation on one of the exocyclic amines, as in the synthesis of 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine from 5-bromo-pyridine-2,3-diamine, specific strategies are often required. These can include:

Use of Protecting Groups: One of the amino groups can be protected to prevent its reaction, directing alkylation to the unprotected amine.

Reductive Amination: A common and more controlled method for N-alkylation involves the reaction of the amine with an aldehyde or ketone (in this case, furan-2-carbaldehyde) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method avoids the issue of overalkylation.

Catalyst-Mediated Reactions: Metal-catalyzed C-N cross-coupling reactions provide a pathway for N-arylation, employing nucleophilic amines with appropriate electrophilic partners. researchgate.net

The general mechanism for direct N-alkylation can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the diaminopyridine attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide).

Transition State: A transition state is formed where a new C-N bond is partially formed and the C-X (halide) bond is partially broken.

Product Formation: The leaving group (halide ion) departs, and a proton is lost from the nitrogen atom (typically transferred to a base in the reaction mixture), yielding the alkylated amine.

Controlling the reaction conditions, such as the choice of base, solvent, and temperature, is crucial for maximizing the yield of the desired mono-alkylated product and minimizing side reactions. researchgate.netchemrxiv.org

Reaction Pathways for Fused Ring System Formation (e.g., Pyrazino-pyridines, Imidazo-pyridines)

The ortho-diamine functionality of the pyridine-2,3-diamine core is a versatile precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These reactions are typically condensation reactions followed by cyclization and aromatization.

Imidazo[4,5-b]pyridine Formation: The synthesis of an imidazo[4,5-b]pyridine ring system from a 2,3-diaminopyridine (B105623) derivative can be achieved by reacting it with a one-carbon electrophile, such as a carboxylic acid, an orthoester, or an aldehyde. nih.gov

With Carboxylic Acids/Orthoesters: The reaction generally proceeds by an initial acylation of one amino group, followed by intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon. A final dehydration step leads to the aromatic fused imidazole (B134444) ring. Using polyphosphoric acid (PPA) as a dehydrating agent at elevated temperatures is a common method for this transformation. nih.gov

Mechanism Outline (with an Aldehyde):

One of the amino groups attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

The hemiaminal dehydrates to form a Schiff base (imine).

The second amino group performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered ring.

Aromatization of the newly formed ring, typically through oxidation (e.g., air oxidation) or elimination, yields the imidazo[4,5-b]pyridine product.

Pyrido[2,3-b]pyrazine (B189457) Formation: These systems are formed by the condensation of 2,3-diaminopyridines with 1,2-dicarbonyl compounds, such as arylglyoxals. growingscience.com This reaction is a variation of the well-known quinoxaline (B1680401) synthesis.

Mechanism Outline:

One amino group attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.

The resulting intermediate undergoes intramolecular cyclization as the second amino group attacks the remaining carbonyl carbon.

A dihydroxydihydropyrido[2,3-b]pyrazine intermediate is formed.

This intermediate readily undergoes double dehydration (loss of two water molecules) to yield the stable, aromatic pyrido[2,3-b]pyrazine ring system.

These condensation reactions are often regioselective, particularly when using unsymmetrical 1,2-dicarbonyl compounds. growingscience.com

Mechanistic Insights into Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C5 position of the pyridine ring is a prime site for modification via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The Suzuki-Miyaura coupling is a widely used method to form a new carbon-carbon bond by coupling the bromo-pyridine with an organoboron species. mdpi.comwikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps, typically using a Palladium(0) catalyst:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-diaminopyridine derivative. This step forms a square planar Pd(II) complex. This is often the rate-determining step of the cycle. libretexts.org

Transmetalation: A base activates the organoboron species (e.g., a boronic acid, R'-B(OH)₂) to form a more nucleophilic boronate complex (R'-B(OH)₃⁻). This complex then transfers the organic group (R') to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached. Mechanistic studies have identified transient intermediates in this step where the boronate is coordinated to the palladium center. researchgate.netuab.cat

Reductive Elimination: The two organic groups on the palladium center couple, forming the final C-C bond of the product. The palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.

The electronic nature of the pyridine ring and its substituents can influence the reaction. The electron-withdrawing nature of the pyridine nitrogen and the electron-donating amino groups can affect the rate of oxidative addition. The presence of the amino groups can also lead to coordination with the palladium catalyst, potentially influencing its activity. mdpi.com

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst inserts into the Ar-Br bond. | Pd(0) → Pd(II) |

| Transmetalation | Organic group is transferred from the boronate species to the Pd(II) complex. | No Change |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) |

Role of the Pyridine Nitrogen and Amine Nitrogens in Catalytic and Non-Catalytic Reactions

The three nitrogen atoms in the 2,3-diaminopyridine core of the title compound exhibit distinct chemical properties and play different roles in its reactivity.

Pyridine Nitrogen (Endocyclic):

Catalytic Role: In catalytic reactions, the pyridine nitrogen can act as a ligand, coordinating to a metal center. This coordination can influence the catalyst's activity and selectivity. It can also function as an intramolecular base or proton shuttle, facilitating certain reaction steps. nih.gov

Amine Nitrogens (Exocyclic):

Nucleophilicity: The primary and secondary amine nitrogens at the C2 and C3 positions are the primary centers of nucleophilicity. Their lone pairs are more available for donation than the pyridine nitrogen in aromatic substitution contexts, making them the sites for reactions like alkylation, acylation, and condensation.

Directing Groups: As strong activating groups, the amino substituents significantly influence the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself (though such reactions are still less common than reactions at the amine sites).

Fused Ring Formation: As discussed in section 5.2, the ortho-disposition of these two amines is crucial for their role as building blocks in the synthesis of fused heterocyclic systems like imidazoles and pyrazines. nih.govgrowingscience.com

| Nitrogen Type | Hybridization | Primary Role | Key Reactions |

|---|---|---|---|

| Pyridine (Endocyclic) | sp² | Basicity, Electron-withdrawal, Ligand | Protonation, Metal Coordination |

| Amine (Exocyclic) | sp² (approx.) | Nucleophilicity, Ring Activation | Alkylation, Acylation, Condensation |

Stereochemical Aspects and Regioselectivity in Synthesis and Reactions

Regioselectivity: Regioselectivity is a critical consideration in the synthesis and subsequent reactions of this compound.

N-Alkylation: In the synthesis of the title compound from 5-bromo-pyridine-2,3-diamine, the alkylation must be selective for one of the two exocyclic amino groups. The electronic environment of the N2 and N3 amines is different due to their proximity to the pyridine nitrogen and the bromine atom, which could lead to a preference for alkylation at one site over the other. However, achieving high regioselectivity often requires specific synthetic strategies like reductive amination, which unambiguously forms the bond at the desired nitrogen.

Fused Ring Formation: When reacting the diamine precursor with an unsymmetrical reagent, such as an unsymmetrical 1,2-dicarbonyl, two regioisomeric products can be formed. For example, the reaction between 2,3-diaminopyridine and an arylglyoxal regioselectively yields 3-arylpyrido[2,3-b]pyrazines, indicating a preferential initial attack by one of the amino groups on a specific carbonyl. growingscience.com

Cross-Coupling: The cross-coupling reactions are highly regioselective for the C5-Br bond, as the C-Br bond is the most reactive site for oxidative addition by the palladium catalyst compared to any C-H or C-N bonds on the molecule.

Stereochemical Aspects: The title compound, this compound, is achiral and does not have any stereocenters. However, stereochemistry can become an important factor in its derivatives or reactions. nih.gov

Introduction of Chirality: A chiral center could be introduced by reacting the N3-amino group with a chiral alkylating agent or a chiral carboxylic acid. This would result in the formation of a pair of diastereomers.

Asymmetric Catalysis: If the furan (B31954) ring or a substituent introduced via cross-coupling were to be modified using an asymmetric catalyst (e.g., asymmetric hydrogenation), enantiomerically enriched products could be obtained.

Conformational Isomerism: While not involving chiral centers, the molecule can exist in different conformations due to rotation around the single bonds, particularly the C2-N bond and the N-CH₂ bond of the furfuryl group. These conformational preferences could influence its interaction with biological targets or its reactivity in certain constrained environments.

Understanding the absolute configuration (R or S) of any introduced chiral centers would be crucial, as enantiomers of a molecule can have vastly different biological activities. nih.gov

Insufficient Data for Article Generation on the Coordination Chemistry of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published data on the coordination chemistry and metal complexation of the compound this compound. The structured article requested cannot be generated as there are no available research findings, experimental data, or computational studies directly pertaining to this specific molecule's behavior as a ligand and its subsequent metal complexes.

The outlined sections require detailed, scientifically accurate information that is not present in the current body of scientific literature accessible through the conducted searches. Specifically, no information was found regarding:

Coordination Chemistry and Metal Complexation

Application in Catalysis:There is no literature reporting the use of metal complexes of 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine in catalytic applications.

While general principles of coordination chemistry and information on related but distinct pyridine (B92270), diamine, or furan-containing ligands exist, applying such information to this specific, unstudied compound would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of a thorough and factual article as per the provided outline is not possible at this time.

Derivatization Strategies and Scaffold Utilization in Chemical Probe Design

Modification of the Furan (B31954) Ring for Structural Diversity

The furan ring presents several avenues for chemical modification to generate structural diversity. A common reaction is electrophilic aromatic substitution, though the furan ring is sensitive to strong acids. Reactions such as Vilsmeier-Haack formylation (introducing a formyl group) or Mannich reactions (introducing an aminomethyl group) could be applied to the furan moiety. Another potential modification is the hydrogenation of the furan ring to yield a tetrahydrofuran (B95107) (THF) derivative, which would alter the planarity and electronic properties of the substituent. Furthermore, the furan ring can undergo ring-opening reactions under specific acidic conditions, which could lead to a complete transformation of the scaffold into acyclic dicarbonyl compounds, providing a pathway to entirely new classes of molecules. nih.govnih.gov The incorporation of furan moieties into larger polymer backbones has also been explored to enhance solubility and modulate electronic properties in materials science. lbl.gov

Synthesis of Imidazopyridine and other Fused Heterocycles from the Diamine Core

The vicinal diamine functionality at the 2- and 3-positions of the pyridine (B92270) core is a classic precursor for the synthesis of fused heterocyclic systems. The most common application is the construction of an imidazopyridine ring system. nih.govmdpi.com This is typically achieved by reacting the 2,3-diaminopyridine (B105623) core with various reagents:

Aldehydes: Condensation with an aldehyde, followed by oxidative cyclization, yields a 2-substituted imidazo[4,5-b]pyridine.

Carboxylic Acids (or their derivatives): Reaction with carboxylic acids, often under dehydrating conditions (like polyphosphoric acid), leads to the formation of 2-substituted imidazo[4,5-b]pyridines. mdpi.com

Orthoesters: Treatment with orthoesters such as triethyl orthoformate can provide the parent, unsubstituted imidazo[4,5-b]pyridine ring. mdpi.com

The starting material, 2,3-diamino-5-bromopyridine (B182523), is known to be a precursor for 6-bromoimidazo[4,5-b]pyridine. sigmaaldrich.com Therefore, it is highly probable that 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine would undergo similar cyclization reactions to form N-furfuryl-substituted bromo-imidazo[4,5-b]pyridines. Other fused heterocycles, such as triazolopyridines or pyrazinopyridines, could also be synthesized from the diamine core using appropriate reagents like nitrous acid or α-dicarbonyl compounds, respectively. sigmaaldrich.com

Table 1: Potential Fused Heterocycles from the Diamine Core

| Reagent | Resulting Fused Ring System | Potential Product from Scaffold |

|---|---|---|

| Aldehyde (R-CHO) | Imidazo[4,5-b]pyridine | 6-Bromo-2-R-3-(furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine |

| Carboxylic Acid (R-COOH) | Imidazo[4,5-b]pyridine | 6-Bromo-2-R-3-(furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridine |

Incorporation into Polymeric or Supramolecular Architectures

The distinct structural features of this compound allow for its potential use as a monomer in polymerization or as a building block in supramolecular chemistry. The diamine functionality could be used to form polyamides or polyimides by reacting with diacyl chlorides or dianhydrides. mdpi.com The bromine atom offers a site for polymerization via cross-coupling reactions, potentially leading to conjugated polymers with interesting electronic and photophysical properties.

In supramolecular chemistry, the hydrogen bond donors (the N-H groups) and acceptors (the pyridine and furan nitrogens/oxygens) make the molecule an excellent candidate for forming self-assembling structures. mdpi.com These non-covalent interactions can direct the formation of ordered architectures like sheets, helices, or discrete molecular cages. The planar aromatic systems (pyridine and furan) can participate in π-π stacking interactions, further stabilizing such assemblies. uq.edu.au

Design and Synthesis of Chemical Probes based on the this compound Scaffold

A chemical probe is a small molecule used to study biological systems. The this compound scaffold has features that could be exploited in the design of such probes. For instance, the imidazopyridine derivatives that can be synthesized from this scaffold are known to exhibit fluorescence, a key property for imaging probes. nih.gov

The design of a chemical probe based on this scaffold would involve several steps:

Identify a Biological Target: The scaffold's structure would be computationally docked or experimentally screened against biological targets of interest.

Introduce a Reporter Group: A fluorescent tag or a radioisotope could be attached. The furan or pyridine ring could be modified for this purpose.

Incorporate a Reactive Group: For activity-based probes, a reactive moiety (like a sulfonyl fluoride) could be installed to allow for covalent binding to the target protein. rsc.org

Optimize for Properties: The molecule would be further derivatized to improve properties like cell permeability, target affinity, and selectivity. The bromo-substituent provides a convenient point for such modifications via cross-coupling.

The synthesis would leverage the derivatization strategies discussed previously. For example, a fluorescent dye could be appended to the 5-position of the pyridine ring via a Suzuki coupling reaction.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran (THF) |

| 2,3-diamino-5-bromopyridine |

| Imidazo[4,5-b]pyridine |

| 6-bromoimidazo[4,5-b]pyridine |

| N-furfuryl-substituted bromo-imidazo[4,5-b]pyridines |

| Triazolopyridines |

| Pyrazinopyridines |

| Polyamides |

Advanced Applications in Materials Science and Analytical Chemistry

Application as Chiral Dopants in Liquid Crystals

Cholesteric liquid crystals (CLCs) are materials characterized by a helical arrangement of molecules, a property often induced by adding a small amount of a chiral substance, known as a chiral dopant, to a standard nematic liquid crystal host. rsc.orgbeilstein-journals.orgdakenchem.com The primary function of a chiral dopant is to break the mirror symmetry of the nematic phase, inducing a helical twist. mdpi.com The efficiency of a dopant is quantified by its helical twisting power (HTP), which describes the degree of twist induced at a given concentration. rsc.orgbeilstein-journals.org

For 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine to function as a chiral dopant, it must first be synthesized in an enantiomerically pure form, as chirality is a prerequisite for this application. dakenchem.com The inherent structure of the molecule is not chiral, but a chiral center could be introduced, for instance, on the methylene (B1212753) bridge connecting the furan (B31954) and pyridine (B92270) rings, or through the synthesis of atropisomers if rotation around the C-N bond is restricted.

Once a chiral version is obtained, its molecular shape would be crucial to its effectiveness. Effective chiral dopants often possess a rigid, elongated structure that integrates well with the host liquid crystal molecules, allowing for efficient transfer of chirality. beilstein-journals.orgresearchgate.net The rigid pyridine core of this compound, combined with the planar furan ring, could contribute to a desirable molecular shape for inducing a stable helical superstructure in a nematic host. The specific interactions between the dopant and the host molecules, influenced by the amino groups and the bromine atom, would ultimately determine its HTP and its suitability for applications in liquid crystal displays (LCDs) and optical sensors. rsc.orgbeilstein-journals.org

Utilization in Photocatalysis and Photochemistry

The photochemical behavior of this compound can be inferred from the known reactivity of its constituent parts. Heterocyclic compounds, particularly those containing halogens and aromatic rings, are frequently explored in photocatalysis and photochemistry.

The bromo-pyridine moiety is a key reactive site. Similar brominated aromatic compounds are known to undergo photocatalytic reactions. For instance, visible-light-mediated photoredox catalysis has been used for the bromination of other pyridine derivatives, suggesting the C-Br bond could be photochemically active. researchgate.net Furthermore, photocatalytic systems can activate pyridyl radicals from bromopyridines for subsequent C-C bond-forming reactions. nih.gov The presence of the bromine atom on the pyridine ring could allow the molecule to participate in photoredox cycles, potentially acting as a photosensitizer or a substrate in light-induced cross-coupling reactions. nih.gov

The furan ring introduces another dimension of photochemical reactivity. Furan and its derivatives are known to undergo distinct photochemical transformations, including [2+2] cycloadditions, isomerizations, and ring-opening reactions upon UV irradiation. researchgate.netnetsci-journal.comresearchgate.net These reactions proceed through excited singlet or triplet states and can lead to the formation of highly reactive intermediates. netsci-journal.com The specific pathway depends on the irradiation conditions and the substituents on the furan ring. Therefore, under photochemical conditions, this compound could exhibit complex reactivity, potentially involving transformations of either the pyridine or the furan ring, or both.

Development as Fluorescent Tags or Probes

The development of fluorescent molecules is a cornerstone of modern analytical and biomedical science. Both the pyridine and furan scaffolds are integral components of many known fluorophores. Unsubstituted 2-aminopyridine is known to have a high quantum yield, making it a promising base structure for fluorescent probes. nih.gov The fluorescence properties of aminopyridine derivatives can be tuned by altering the substituents on the ring, which affects the electronic transitions and excited-state deactivation pathways. nih.govsciforum.net

Similarly, furan-containing compounds have been successfully developed as fluorescent probes for various applications, including cancer cell imaging. nih.govnih.govresearchgate.netresearchgate.net The rigid and aromatic nature of the furan ring contributes to the fluorescence quantum yield of these molecules. nih.gov The combination of the electron-rich 2,3-diaminopyridine (B105623) system with the furan ring in this compound creates a donor-pi-acceptor (D-π-A) type structure, which is a common design for fluorescent molecules. The photophysical properties of such a compound would be expected to be sensitive to its environment, potentially exhibiting solvatochromism (a change in color with solvent polarity), making it a candidate for use as an environmentally sensitive probe.

To illustrate the potential of its core structures, the table below summarizes the photophysical properties of several reported furan- and pyridine-based fluorescent molecules.

| Compound Class | Example Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Source |

|---|---|---|---|---|---|

| Furan-Based | Cyclo X | 360 | 452 | 0.226 | nih.govresearchgate.net |

| Furan-Based | DCPEF | - | - | 0.946 | nih.govresearchgate.net |

| Pyridine-Based | Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | nih.gov |

| Pyridine-Based | Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.31 | nih.gov |

| Pyridine-Based | Diethyl 2-(butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | nih.gov |

Exploration in Sensor Technology

Building on its potential fluorescent properties, this compound is a strong candidate for development in chemical sensor technology. Fluorescent chemosensors operate by signaling the presence of a specific analyte through a change in their fluorescence output, such as quenching (turn-off) or enhancement (turn-on). researchgate.netmdpi.com

The structure of this compound contains multiple potential binding sites for analytes. The nitrogen atoms of the pyridine ring and the two amino groups, along with the oxygen atom of the furan ring, can act as Lewis basic sites capable of coordinating with metal ions. mdpi.comacs.org The interaction with a metal cation could rigidify the molecular structure or alter the intramolecular charge transfer (ICT) characteristics, leading to a distinct change in the fluorescence spectrum. Pyridine-based fluorescent sensors have been successfully used to detect a variety of toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

Furthermore, the N-H protons of the amino groups can engage in hydrogen bonding with anions. Furan-based fluorescent hydrazones, for example, have been designed to act as sensors for anions like fluoride (F⁻) and cyanide (CN⁻) through hydrogen bonding interactions that trigger a colorimetric and fluorescent response. x-mol.net This suggests that the target compound could be engineered to detect specific anions.

The table below presents examples of existing sensors based on furan and pyridine motifs, highlighting their targeted analytes and detection capabilities.

| Sensor Type | Detected Analyte | Key Feature/Mechanism | Detection Limit | Source |

|---|---|---|---|---|

| Furan-based hydrazone | Fluoride (F⁻) and Cyanide (CN⁻) | Fluorescence quenching via H-bonding | < 0.3 ppm | x-mol.net |

| Furan-julolidine Schiff-base | Fluoride (F⁻) | "Turn-on" fluorescence enhancement | 10.02 µM | researchgate.net |

| Rhodamine-coupled 2,6-diaminopyridine | Iron (Fe³⁺) | Colorimetric and fluorimetric changes | - | acs.org |

| Pyridine-2,6-dicarboxamide | Lead (Pb²⁺) and Copper (Cu²⁺) | Colorimetric and fluorescent recognition | - | researchgate.net |

| Pyrrolo[3,4-c]pyridine | Iron (Fe³⁺/Fe²⁺) | Fluorescence sensing | - | acs.org |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

Conventional methods for the synthesis of complex heterocyclic molecules like pyridine (B92270) derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. rsc.orgresearchgate.net Future research will likely prioritize the development of environmentally benign synthetic routes to 5-bromo-2-N-(furan-2-ylmethyl)pyridine-2,3-diamine and its analogs.

Key green chemistry strategies could include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various pyridine derivatives, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govresearchgate.net One-pot, multi-component reactions under microwave irradiation could provide an efficient pathway to the target molecule. nih.gov

Catalyst-Free and Solvent-Free Reactions: Exploring reactions under solventless conditions or in greener solvents (like water or ethanol) is a crucial aspect of sustainable chemistry. researchgate.net For instance, transition-metal-free C-N bond formation reactions have been successfully employed for the synthesis of aminopyridines. researchgate.net

Biocatalysis: The use of halogenating enzymes could offer a highly selective and environmentally friendly method for the bromination of the pyridine ring, avoiding the use of hazardous molecular bromine. mdpi.com

| Green Synthesis Approach | Potential Advantages | Relevant Precedent |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy use. nih.gov | One-pot synthesis of functionalized pyridines. nih.govresearchgate.net |

| Solvent-Free Synthesis | Minimized waste, simplified purification, reduced environmental impact. researchgate.net | Transition-metal-free synthesis of aminopyridines. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzymatic halogenation of aromatic compounds. mdpi.com |

Exploration of Novel Catalytic Applications

The pyridine-diamine structure within this compound suggests its potential as a bidentate N,N'-ligand for transition metal catalysis. rptu.dersc.org The electronic properties of the ligand, and thus the catalytic activity of its metal complexes, could be fine-tuned through modifications to the pyridine ring and the furan (B31954) group.

Emerging catalytic applications to be explored include:

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are efficient catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.com The bromo-substituent on the pyridine ring of the target molecule could itself be a site for further functionalization via such reactions.

Polymerization: Cobalt(II) complexes bearing N,N-bidentate Schiff base ligands have shown promise in the vinyl addition polymerization of norbornene. rsc.org The diamine functionality of the title compound could be used to form similar Schiff base ligands.

Hydrogenation Reactions: Ruthenium(II) complexes with bidentate NHC-pyridine ligands have been investigated for transfer hydrogenation reactions. nih.gov The pyridine-diamine core could serve as a scaffold for similar catalytic systems.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes. research.googlechemrxiv.org For a molecule like this compound, these computational tools can accelerate the discovery of new derivatives and applications.

Future research could leverage AI and ML in the following ways:

Property Prediction: ML models can be trained on large datasets of heterocyclic compounds to predict various electronic, photophysical, and biological properties. chemrxiv.orgresearchgate.netchemrxiv.org This would allow for the rapid screening of virtual libraries of derivatives to identify candidates with desired characteristics.

Catalyst Design: ML algorithms can help in the design of novel catalysts by identifying the key molecular descriptors that correlate with high catalytic activity. chemrxiv.org This could guide the synthesis of metal complexes of the title compound with optimized performance for specific reactions.

Reaction Optimization: AI-driven platforms can predict the optimal conditions for chemical reactions, reducing the number of experiments needed and improving the efficiency of synthesis. ntu.edu.sg

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Forecast electronic, optical, and biological properties of new derivatives. chemrxiv.orgresearchgate.net | Accelerate the discovery of molecules with desired functions. research.google |

| Catalyst Design | Identify structural features for enhanced catalytic performance. chemrxiv.org | Guide the synthesis of more efficient and selective catalysts. |

| Reaction Optimization | Determine optimal reaction conditions for synthesis. ntu.edu.sg | Improve synthetic efficiency and reduce experimental workload. |

Advanced Functional Material Design Based on the Core Structure

The combination of a pyridine ring, known for its electron-transporting properties, and a furan ring, a common component in π-conjugated systems, makes this compound an interesting candidate for the development of advanced functional materials. ntu.edu.sgresearchgate.net

Potential avenues for research in this area include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-furan oligomers have been studied for their optoelectronic properties. rsc.orgresearchgate.net The title compound could serve as a building block for novel materials for use in OLEDs, potentially as hole-transporting or emissive materials. The presence of the bromine atom allows for further extension of the π-conjugated system through cross-coupling reactions. nih.gov

Sensors: The nitrogen atoms in the pyridine and diamine groups, as well as the oxygen in the furan ring, could act as binding sites for metal ions or other analytes, making derivatives of this compound potential candidates for chemical sensors.

Conducting Polymers: Copolymers of pyridine and furan are known to be conductive. researchgate.net Further polymerization of the title compound or its derivatives could lead to new semiconducting materials for organic electronics.

Computational Design of Novel Derivatives with Enhanced Properties

In silico methods are invaluable for the rational design of new molecules with tailored properties, thereby minimizing the trial-and-error of traditional synthesis. rsc.orginonu.edu.tr Computational chemistry can be employed to explore the vast chemical space accessible from the this compound scaffold.

Specific areas for computational design include:

Pharmacophore Modeling: The pyridine and furan moieties are present in numerous biologically active compounds. nih.govsemanticscholar.org Computational docking studies can be used to predict the binding affinity of derivatives for various biological targets, such as kinases or enzymes, guiding the design of potential new therapeutic agents. nih.govnih.govnih.gov

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the electronic properties, such as HOMO/LUMO energy levels and dipole moments, of novel derivatives. rsc.org This information is crucial for designing materials with specific optoelectronic properties for applications like OLEDs.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. nih.gov Computational tools can be used to assess the drug-likeness of virtual derivatives, prioritizing those with favorable pharmacokinetic profiles for synthesis.

| Computational Method | Application Area | Predicted Properties |

| Molecular Docking | Drug Discovery nih.govnih.gov | Binding affinity and mode to biological targets. |

| Density Functional Theory (DFT) | Materials Science rsc.org | Electronic structure, HOMO/LUMO levels, optical properties. |

| ADMET Prediction | Medicinal Chemistry nih.gov | Absorption, distribution, metabolism, excretion, toxicity. |

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for analogous pyridine derivatives .

- IR Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm).

What safety precautions are critical when handling this compound?

Basic Research Question

Per MSDS guidelines for similar brominated pyridines:

- Use fume hoods to avoid inhalation .

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- Store in airtight containers away from oxidizers.

- Dispose of waste via approved hazardous waste protocols .

How can computational chemistry be applied to optimize the synthesis of this compound?

Advanced Research Question

Computational methods like density functional theory (DFT) and reaction path searches can predict optimal reaction conditions (e.g., solvent effects, temperature) and transition states. For instance, ICReDD’s approach combines quantum calculations with experimental data to narrow down parameters like catalyst choice or reagent stoichiometry, reducing trial-and-error experimentation .

What strategies are effective in resolving contradictions between experimental spectral data and theoretical predictions?

Advanced Research Question

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts.

- X-ray Analysis : Resolve ambiguities in substituent positions, as seen in structural studies of pyridine dimers stabilized by hydrogen bonds .

- Dynamic NMR : Investigate conformational flexibility that may explain discrepancies in peak splitting.

How can factorial design be implemented to study substituent effects on reactivity?

Advanced Research Question

A full factorial design could test variables like:

- Temperature (e.g., 25°C vs. 60°C).

- Catalyst loading (e.g., 5 mol% vs. 10 mol%).

- Solvent polarity (e.g., methanol vs. DMF).

Interaction effects are analyzed via ANOVA to identify dominant factors. This approach is particularly useful in optimizing reductive amination or bromination steps .

What are the critical parameters to optimize in the reductive amination step during synthesis?

Advanced Research Question

- Reducing Agent : Sodium cyanoborohydride is preferred over NaBH due to its selectivity for imine intermediates .

- pH Control : Maintain mildly acidic conditions (pH ~5–6) to protonate the intermediate imine.

- Reaction Time : Monitor via TLC or LC-MS to prevent over-reduction or side reactions.

How can hydrogen-bonding interactions influence the compound’s crystallographic and biological properties?

Advanced Research Question

Intermolecular hydrogen bonds (e.g., N–H···N) stabilize crystal packing, as observed in pyridine dimers . These interactions may also enhance binding affinity in biological targets (e.g., enzymes or receptors). Computational docking studies combined with crystallographic data can predict bioactivity.

What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Advanced Research Question

- Byproduct Formation : Scale-up may exacerbate side reactions (e.g., over-bromination). Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring.

- Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.

- Exothermic Reactions : Control temperature during bromination to avoid thermal runaway .

How does the furan substituent impact the compound’s electronic properties and reactivity?

Advanced Research Question

The electron-rich furan ring can:

- Activate the pyridine core via conjugation, enhancing nucleophilic substitution at the bromine site.

- Influence redox behavior , as seen in cyclic voltammetry studies of furan-pyridine hybrids.

- Modulate solubility in polar solvents due to increased hydrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.